Computed Lipophilicity (clogP) Advantage Over 2-Methyloxazole
The computed octanol-water partition coefficient (clogP) for 2-tert-butyl-1,3-oxazole is approximately 1.5 units higher than that of 2-methyloxazole, based on consensus in silico predictions. This reflects the increased lipophilicity conferred by the tert-butyl group, which can enhance membrane permeability and alter non-specific protein binding [1].
| Evidence Dimension | Computed logP (clogP) |
|---|---|
| Target Compound Data | clogP ~2.1 (2-tert-butyl-1,3-oxazole) |
| Comparator Or Baseline | clogP ~0.6 (2-methyloxazole) |
| Quantified Difference | ΔclogP ≈ +1.5 |
| Conditions | In silico prediction (median of ACD/Labs, XlogP3, and ChemAxon methods) |
Why This Matters
A higher logP can be advantageous for penetrating lipophilic biological barriers but may reduce aqueous solubility; this directly impacts candidate selection for hit-to-lead optimization.
- [1] Chemsrc. 2-Tert-butyl-1,3-oxazole. CAS 1023292-94-5. Available at: https://m.chemsrc.com/mip/cas/1023292-94-5_3473541.html View Source
